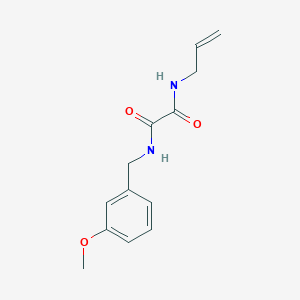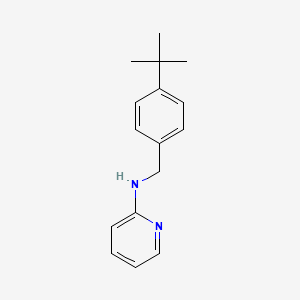![molecular formula C23H29N3O4 B4924237 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B4924237.png)
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide, also known as MPWB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide involves the inhibition of various enzymes and signaling pathways. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell proliferation. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. In neurological disorder research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to improve cognitive function and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide in lab experiments include its high purity, stability, and specificity. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been optimized to produce high yields with high purity, which makes it ideal for lab experiments. However, the limitations of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide research. One direction is to investigate the potential of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore the mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide in more detail, including its interaction with HDACs and PKC. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide.
Conclusion:
In conclusion, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been optimized to produce high yields with high purity. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide involves the inhibition of various enzymes and signaling pathways. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide research, including investigating its potential as a therapeutic agent and exploring its mechanism of action in more detail.
Synthesemethoden
The synthesis of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide involves the reaction of 4-bromobenzoyl chloride with 3-(3-pyridinyl)propylamine, followed by the reaction of the resulting intermediate with 1-(methoxyacetyl)-4-piperidinol. This method has been optimized to produce high yields of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(3-pyridin-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-17-22(27)26-14-10-21(11-15-26)30-20-8-6-19(7-9-20)23(28)25-13-3-5-18-4-2-12-24-16-18/h2,4,6-9,12,16,21H,3,5,10-11,13-15,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUIWUQSAFAKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)


methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)
![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)
![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)